TH-Z145

Mevalonate pathway Enzyme selectivity Geranylgeranylation

Researchers requiring GGPPS-specific mevalonate pathway blockade without FPPS confounding have limited options. TH-Z145 resolves this with >140-fold selectivity (GGPPS IC50 210 nM vs. FPPS IC50 >30 µM). • Validated in influenza prophylaxis (20 µg i.p.) and B16-OVA melanoma models with anti-PD-1 synergy • 100 µg co-administration with antigen increases antibody titers and protects against lethal viral challenge • Synergizes with HMG-CoA reductase inhibitors (e.g., simvastatin) for combination adjuvant strategies Supplied with rigorous QC documentation for reproducible preclinical research.

Molecular Formula C16H28O7P2
Molecular Weight 394.34 g/mol
Cat. No. B12404978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH-Z145
Molecular FormulaC16H28O7P2
Molecular Weight394.34 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC(=C1)CC(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C16H28O7P2/c1-2-3-4-5-6-7-11-23-15-10-8-9-14(12-15)13-16(24(17,18)19)25(20,21)22/h8-10,12,16H,2-7,11,13H2,1H3,(H2,17,18,19)(H2,20,21,22)
InChIKeyPHLMZTHHBLJPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH-Z145: A Selective Geranylgeranyl Diphosphate Synthase (GGPPS) Inhibitor for Mevalonate Pathway Research


TH-Z145 (CAS 2260887-57-6) is a lipophilic bisphosphonate compound that functions as a potent and selective geranylgeranyl diphosphate synthase (GGPPS) inhibitor [1]. It exhibits an IC50 of 210 nM against GGPPS while demonstrating negligible activity against farnesyl diphosphate synthase (FPPS) with an IC50 >30 μM, establishing a selectivity window exceeding 140-fold . TH-Z145 blocks the mevalonate (MVA) pathway-mediated post-translational protein geranylgeranylation, a critical process in immune cell signaling and oncogenic protein activation . Unlike FPPS-targeting bisphosphonates, TH-Z145 lacks the cationic center essential for FPPS inhibition, providing a structurally defined basis for its target selectivity .

Why TH-Z145 Cannot Be Substituted with Generic FPPS Inhibitors or Other Mevalonate Pathway Modulators


Generic substitution of TH-Z145 with FPPS-targeting bisphosphonates (e.g., TH-Z93, zoledronate) or HMG-CoA reductase inhibitors (e.g., simvastatin) fails due to fundamentally distinct downstream signaling consequences. TH-Z145 selectively inhibits GGPPS, thereby specifically blocking protein geranylgeranylation while sparing farnesylation-dependent processes [1]. In contrast, FPPS inhibitors like TH-Z93 (IC50 = 90 nM for FPPS) block both farnesylation and geranylgeranylation, leading to broader mevalonate pathway suppression and potentially different immune activation profiles . Direct comparative data demonstrate that while both compounds exhibit strong prophylactic effects in pathogenic influenza models, TH-Z145 triggered strong adjuvant responses whereas TH-Z93 did not, confirming that target specificity within the mevalonate pathway produces non-equivalent biological outcomes [2]. Furthermore, squalene synthase inhibition (using BPH-652) failed to induce any adjuvant effect, confirming that adjuvant activity is specifically linked to GGPPS inhibition rather than downstream cholesterol metabolism disruption [3]. These target-level distinctions preclude simple interchangeability among mevalonate pathway inhibitors.

TH-Z145 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Selectivity Metrics


GGPPS vs FPPS Selectivity: >140-Fold Discrimination Enables Pathway-Specific Investigation

TH-Z145 demonstrates clear target discrimination between GGPPS and FPPS. Against GGPPS, TH-Z145 exhibits an IC50 of 210 nM. Against FPPS, the compound shows an IC50 >30 μM (or >30 mM in some reports, depending on assay conditions). This establishes a minimum selectivity ratio exceeding 140-fold (30,000 nM / 210 nM) [1]. This selectivity arises from the compound's structural feature—it lacks the cationic center essential for FPPS inhibition—enabling pathway-specific investigation of protein geranylgeranylation without confounding farnesylation inhibition .

Mevalonate pathway Enzyme selectivity Geranylgeranylation

Adjuvant Response Differentiation: TH-Z145 Triggers Strong Adjuvant Activity vs TH-Z93 (FPPS Inhibitor) Showing No Adjuvant Effect

In a direct functional comparison, TH-Z145 triggered strong adjuvant responses when co-administered with antigen in mice in vivo, whereas TH-Z93 (FPPS inhibitor, IC50 = 90 nM) did not elicit comparable adjuvant activity [1]. Specifically, in mice immunized with 100 μg OVA + 100 μg TH-Z145, the compound increased OVA-specific antibody titers . In a pathogenic influenza model, TH-Z145 (20 μg, i.p.) protected against death caused by live influenza virus PR8 challenge in mice immunized with 5 μg PR8 HA1 subunit containing TH-Z145 . Both compounds exhibited strong prophylactic effects in the influenza model (Figures S3D–S3G), but the adjuvant response was unique to TH-Z145 [2].

Vaccine adjuvant Immunology Mevalonate pathway

Structural Basis for Selectivity: Absence of Cationic Center Distinguishes TH-Z145 from FPPS-Targeting Bisphosphonates

TH-Z145's selectivity for GGPPS over FPPS is structurally defined. Unlike FPPS-targeting bisphosphonates such as TH-Z93, which possess a cationic center essential for FPPS active site binding, TH-Z145 is a very lipophilic bisphosphonate that lacks this cationic center . This structural feature prevents effective binding to FPPS (IC50 >30 μM or >30 mM) while maintaining potent GGPPS inhibition (IC50 = 210 nM) [1]. TH-Z93, by contrast, has been co-crystallized with human FPPS (PDB entry available), confirming its FPPS-targeting mechanism [2].

Structural biology Bisphosphonate Enzyme inhibition

Synergy with HMG-CoA Reductase Inhibition: TH-Z145 Adjuvant Efficacy Is Synergized by Simvastatin

TH-Z145's adjuvant efficacy is synergized by the HMG-CoA reductase inhibitor simvastatin . Co-administration of TH-Z145 with simvastatin enhances immune responses beyond what either compound achieves alone, consistent with the model that dual blockade of upstream (HMG-CoA reductase) and downstream (GGPPS) mevalonate pathway enzymes produces amplified biological effects [1]. Conversely, TH-Z145's adjuvant efficacy is blocked by co-administration of geranylgeranyl pyrophosphate (GGPP), the direct product of GGPPS, confirming that the mechanism is specifically dependent on GGPPS inhibition rather than off-target effects .

Combination therapy Vaccine adjuvant Mevalonate pathway

In Vivo Efficacy in Pathogenic Influenza Model: 20 μg i.p. Dose Demonstrates Strong Prophylactic Effects

TH-Z145 demonstrates reproducible in vivo efficacy across multiple studies. In a pathogenic influenza model, TH-Z145 administered at 20 μg via intraperitoneal (i.p.) injection exhibits strong prophylactic effects [1]. In mice immunized with 5 μg PR8 HA1 subunit antigen containing TH-Z145, the compound protected against death caused by live influenza virus PR8 challenge . In a B16-OVA xenograft mouse model, TH-Z145 (20 μg, i.p.) inhibited tumor growth and prolonged survival . These findings establish a consistent effective dose of 20 μg i.p. for in vivo studies in mouse models .

Infectious disease Vaccine development Preclinical model

Product Purity and Vendor Availability: Multiple Suppliers Offer ≥95% to >99% HPLC Purity Grades

TH-Z145 is commercially available from multiple reputable suppliers with purity specifications ranging from ≥90% to >99% by HPLC . Sigma-Aldrich offers TH-Z145 at ≥90% (HPLC) purity as a powder (Cat. No. SML4175) . MedChemExpress provides TH-Z145 at 99.69% purity (Cat. No. HY-150168) . AbMole BioScience supplies TH-Z145 at >95% purity (Cat. No. M55216) . TargetMol offers TH-Z145 at 98.29% purity . This multi-vendor availability ensures procurement flexibility and competitive pricing, with CAS 2260887-57-6 serving as the universal identifier for cross-vendor verification.

Procurement Quality control Compound sourcing

TH-Z145 Optimal Research and Procurement Application Scenarios


Vaccine Adjuvant Discovery and Development

TH-Z145 is optimally deployed as a research tool for vaccine adjuvant discovery targeting the mevalonate pathway. In mouse immunization models, co-administration of TH-Z145 (100 μg) with antigen increases antigen-specific antibody titers and protects against lethal viral challenge . Its synergy with HMG-CoA reductase inhibitors like simvastatin enables combination adjuvant strategies . The compound's GGPPS selectivity avoids confounding effects from FPPS inhibition, making it the preferred choice for adjuvant studies requiring pathway-specific GGPPS blockade [1].

Cancer Immunotherapy Preclinical Research

TH-Z145 is validated for preclinical cancer immunotherapy studies in B16-OVA melanoma models. At 20 μg i.p. dosing, the compound inhibits tumor growth and prolongs survival, with demonstrated synergy with anti-PD-1 antibody therapy . The mechanism involves inhibition of Rab5 geranylgeranylation in antigen-presenting cells, leading to prolonged antigen retention and enhanced T cell activation . Researchers should select TH-Z145 over FPPS inhibitors for cancer vaccine studies where GGPPS-specific blockade is mechanistically relevant [1].

Mevalonate Pathway Mechanistic Studies and Target Validation

TH-Z145 serves as a critical tool for dissecting mevalonate pathway biology, specifically for isolating GGPPS-dependent effects from FPPS-dependent processes. The compound's >140-fold selectivity window (GGPPS IC50 = 210 nM; FPPS IC50 >30 μM) enables researchers to attribute observed phenotypes specifically to protein geranylgeranylation inhibition rather than farnesylation disruption . For target validation experiments where FPPS inhibition would introduce confounding variables, TH-Z145 is the indicated choice over TH-Z93 or zoledronate .

Infectious Disease Prophylaxis Model Development

TH-Z145 is validated for use in pathogenic influenza prophylaxis models at a standard 20 μg i.p. dose . The compound has demonstrated reproducible strong prophylactic effects against live influenza virus PR8 challenge when co-administered with HA1 subunit antigen . For laboratories establishing infectious disease vaccine challenge models, TH-Z145 provides a well-characterized positive control compound with published dosing parameters and expected outcomes, reducing model development time and experimental variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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